molecular formula C8H10N2O3 B2842451 6-Isopropoxypyrazine-2-carboxylic acid CAS No. 59484-74-1

6-Isopropoxypyrazine-2-carboxylic acid

Cat. No.: B2842451
CAS No.: 59484-74-1
M. Wt: 182.179
InChI Key: QWPWKSUQHVINHP-UHFFFAOYSA-N
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Description

6-Isopropoxypyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, characterized by the presence of a 1-methylethoxy group at the 6th position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazinecarboxylic acid with isopropyl alcohol under acidic conditions. The reaction is carried out by refluxing the mixture, which facilitates the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropoxypyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to specific enzymes, inhibiting their activity and leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarboxylic acid: Lacks the methylethoxy group but shares similar biological activities.

    2,3-Pyrazinedicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties.

    Phenazine derivatives: Known for their antitumor and antibiotic activities.

Uniqueness

6-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the methylethoxy group, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

6-propan-2-yloxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPWKSUQHVINHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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